PDM2 vs. Resveratrol: 10-Fold Higher AhR Antagonist Efficiency and Complete ER Selectivity
PDM2 demonstrates a 10-fold enhancement in AhR antagonism efficiency compared to its parent compound, resveratrol, as determined in a systematic SAR study [1]. Critically, while resveratrol retains measurable affinity for the estrogen receptor (ER), PDM2 exhibits no detectable ER binding or ER-driven transcriptional activity, even at high concentrations [1].
| Evidence Dimension | AhR Antagonist Efficiency & ER Affinity |
|---|---|
| Target Compound Data | 10-fold higher AhR antagonist efficiency than resveratrol; No measurable ER affinity |
| Comparator Or Baseline | Resveratrol (Parent Compound): Basal AhR antagonism; Measurable ER affinity |
| Quantified Difference | 10-fold increase in AhR antagonist efficiency; Complete abrogation of ER binding |
| Conditions | In vitro binding and transcription assays; SAR analysis of stilbene derivatives |
Why This Matters
The combination of enhanced AhR potency and absolute ER selectivity makes PDM2 the preferred choice for experiments requiring unambiguous attribution of effects to the AhR pathway, free from confounding ER-mediated signaling.
- [1] de Medina, P.; Casper, R.; Savouret, J.-F.; et al. Synthesis and biological properties of new stilbene derivatives of resveratrol as new selective aryl hydrocarbon modulators. Journal of Medicinal Chemistry 2005, 48 (1), 287–291. View Source
